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Compound of Interest

Compound Name: Tigecycline mesylate

Cat. No.: B1139305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tigecycline mesylate, the first-in-class glycylcycline antibiotic, represents a significant tool in

the armamentarium against complex bacterial infections. Its broad spectrum of activity,

encompassing many multidrug-resistant (MDR) pathogens, has positioned it as a critical

therapeutic option. This guide provides an objective comparison of tigecycline's performance

against other alternatives, supported by experimental data from key clinical trials, to aid in

research and development decisions.

In Vitro Activity: A Broad Spectrum Against
Challenging Pathogens
Tigecycline exhibits potent in vitro activity against a wide array of Gram-positive, Gram-

negative, and anaerobic bacteria.[1] Notably, it retains activity against pathogens that have

developed resistance to other antibiotic classes, including methicillin-resistant Staphylococcus

aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase

(ESBL)-producing Enterobacteriaceae.[1] However, it demonstrates limited activity against

Pseudomonas aeruginosa and Proteus species.[1]

The following tables summarize the minimum inhibitory concentration (MIC) values for

tigecycline and comparator antibiotics against key pathogens isolated from patients in phase 3

clinical trials for complicated skin and skin-structure infections (cSSSI) and complicated intra-

abdominal infections (cIAI).
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Table 1: In Vitro Activity of Tigecycline and Comparators Against Gram-Positive Isolates from

Phase 3 Clinical Trials[2]

Organism (No. of
Isolates)

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Staphylococcus

aureus (methicillin-

susceptible)

Tigecycline 0.12 0.25

Vancomycin 1 1

Linezolid 2 4

Staphylococcus

aureus (methicillin-

resistant)

Tigecycline 0.25 0.5

Vancomycin 1 2

Linezolid 2 4

Enterococcus faecalis

(vancomycin-

susceptible)

Tigecycline 0.06 0.12

Vancomycin 2 4

Linezolid 2 2

Streptococcus

pyogenes
Tigecycline 0.06 0.12

Vancomycin ≤0.5 0.5

Levofloxacin 0.5 1

Table 2: In Vitro Activity of Tigecycline and Comparators Against Gram-Negative Isolates from

Phase 3 Clinical Trials[2][3]
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Organism (No. of
Isolates)

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Escherichia coli Tigecycline 0.25 0.5

Imipenem ≤0.25 0.5

Levofloxacin ≤0.12 >32

Klebsiella

pneumoniae
Tigecycline 0.5 1

Imipenem ≤0.25 0.5

Levofloxacin ≤0.12 >32

Acinetobacter

baumannii
Tigecycline 0.5 1

Imipenem 2 8

Amikacin 4 16

Bacteroides fragilis Tigecycline 2 4

Imipenem ≤0.06 ≤0.06

Piperacillin-

Tazobactam
1 32

Clinical Efficacy in Complicated Infections
Tigecycline has been rigorously evaluated in several large-scale, randomized, double-blind,

phase 3 clinical trials for the treatment of cSSSI and cIAI. These studies have demonstrated

the non-inferiority of tigecycline to standard-of-care comparator regimens.

Complicated Skin and Skin-Structure Infections (cSSSI)
Two pivotal phase 3 trials compared the efficacy and safety of tigecycline with a combination of

vancomycin and aztreonam in hospitalized patients with cSSSI.[4]

Table 3: Clinical Cure Rates in Pivotal Phase 3 cSSSI Trials (Pooled Data)[4]
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Population Tigecycline
Vancomycin/Aztreo
nam

Difference (95% CI)

Clinically Evaluable

(CE)
86.5% (422/488) 88.6% (411/464) -2.1% (-6.8 to 2.7)

Clinical Modified

Intent-to-Treat (c-

mITT)

79.7% (538/675) 81.9% (519/634) -2.2% (-7.1 to 2.8)

Complicated Intra-Abdominal Infections (cIAI)
Two phase 3 trials were conducted to assess the efficacy and safety of tigecycline versus

imipenem/cilastatin for the treatment of cIAI.[5]

Table 4: Clinical Cure Rates in Pivotal Phase 3 cIAI Trials (Pooled Data)[5]

Population Tigecycline
Imipenem/Cilastati
n

Difference (95% CI)

Microbiologically

Evaluable (ME)
86.1% (441/512) 86.2% (442/513) -0.1% (-4.5 to 4.4)

Microbiological

Modified Intent-to-

Treat (m-mITT)

80.2% (506/631) 81.5% (514/631) -1.3% (-5.8 to 3.2)

Experimental Protocols
The pivotal phase 3 clinical trials for cSSSI and cIAI followed rigorous, double-blind,

randomized, multicenter designs.

cSSSI Trial Protocol Summary[4][6]
Objective: To compare the efficacy and safety of tigecycline with vancomycin plus aztreonam

for the treatment of cSSSI.

Study Design: Randomized, double-blind, multicenter, active-controlled trial.
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Patient Population: Hospitalized adults with cSSSI requiring intravenous antibiotic therapy.

Key inclusion criteria included deep soft tissue infection, requirement for surgical

intervention, or presence of a complicating comorbidity (e.g., diabetes mellitus).

Treatment Arms:

Tigecycline: 100 mg initial intravenous dose, followed by 50 mg every 12 hours.

Comparator: Vancomycin 1 g intravenously every 12 hours plus aztreonam 2 g

intravenously every 12 hours.

Duration of Therapy: 5 to 14 days.

Primary Efficacy Endpoint: Clinical response (cure or failure) at the test-of-cure visit (12-42

days after the last dose) in the clinically evaluable (CE) and clinical modified intent-to-treat

(c-mITT) populations.

Statistical Analysis: The primary analysis was a non-inferiority comparison of the clinical cure

rates between the two treatment groups.

cIAI Trial Protocol Summary[5][7]
Objective: To evaluate the safety and efficacy of tigecycline versus imipenem-cilastatin in

adults with cIAI.

Study Design: Randomized, double-blind, multicenter, active-controlled trial.

Patient Population: Hospitalized adults with cIAI requiring surgical intervention. Patients with

an APACHE II score >30 were excluded.

Treatment Arms:

Tigecycline: 100 mg initial intravenous dose, followed by 50 mg every 12 hours.

Comparator: Imipenem-cilastatin 500 mg/500 mg intravenously every 6 hours (dose

adjusted for renal function).

Duration of Therapy: 5 to 14 days.
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Primary Efficacy Endpoint: Clinical response at the test-of-cure visit in the co-primary

microbiologically evaluable (ME) and microbiological modified intent-to-treat (m-mITT)

populations.

Statistical Analysis: A non-inferiority analysis of the clinical cure rates between the two

treatment groups was performed.

Mechanism of Action and Resistance
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[6] Its unique molecular

structure allows it to overcome common tetracycline resistance mechanisms.
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Figure 1: Tigecycline's Mechanism of Action.

Resistance to tigecycline, although uncommon, can emerge through the overexpression of

chromosomally encoded efflux pumps.[6] These pumps actively transport the drug out of the

bacterial cell, reducing its intracellular concentration.
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Figure 2: Efflux Pump-Mediated Resistance to Tigecycline.

Conclusion
Tigecycline mesylate demonstrates potent in vitro activity against a broad spectrum of

clinically relevant pathogens, including many multidrug-resistant strains. Clinical trials have

established its non-inferiority to standard-of-care regimens in the treatment of complicated skin

and skin-structure infections and complicated intra-abdominal infections. Understanding its

mechanism of action and potential for resistance is crucial for its judicious use and for the

development of future antimicrobial agents. The data presented in this guide provide a

foundation for informed decision-making in the research and development of novel therapeutics

to combat the growing threat of antibiotic resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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